2-Methoxy-4-(pyrrolidin-3-YL)pyridine
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Overview
Description
2-Methoxy-4-(pyrrolidin-3-YL)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group at the 2-position and a pyrrolidinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(pyrrolidin-3-YL)pyridine typically involves the construction of the pyridine ring followed by the introduction of the methoxy and pyrrolidinyl substituents. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(pyrrolidin-3-YL)pyridine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is often employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the pyridine ring can produce piperidine derivatives .
Scientific Research Applications
2-Methoxy-4-(pyrrolidin-3-YL)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a ligand in the study of receptor-ligand interactions.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(pyrrolidin-3-YL)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinyl group can enhance binding affinity to these targets, while the methoxy group can modulate the compound’s electronic properties, influencing its reactivity and stability. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A simpler analog without the methoxy and pyrrolidinyl substituents.
2-Methoxypyridine: Lacks the pyrrolidinyl group.
4-(Pyrrolidin-3-YL)pyridine: Lacks the methoxy group.
Uniqueness
2-Methoxy-4-(pyrrolidin-3-YL)pyridine is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both the methoxy and pyrrolidinyl groups allows for versatile reactivity and potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C10H14N2O |
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Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-methoxy-4-pyrrolidin-3-ylpyridine |
InChI |
InChI=1S/C10H14N2O/c1-13-10-6-8(3-5-12-10)9-2-4-11-7-9/h3,5-6,9,11H,2,4,7H2,1H3 |
InChI Key |
PQAIEHOXMQICRV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CC(=C1)C2CCNC2 |
Origin of Product |
United States |
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